molecular formula C18H28NO7P B613733 Boc-4-phosphono-Phe(Et)2-OH CAS No. 154483-81-5

Boc-4-phosphono-Phe(Et)2-OH

Cat. No.: B613733
CAS No.: 154483-81-5
M. Wt: 401.4
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Description

Boc-4-phosphono-Phe(Et)₂-OH (CAS: 154483-81-5) is a chemically modified phenylalanine derivative featuring a phosphonate group at the para position of the aromatic ring, with two ethyl ester groups. Its molecular formula is C₁₈H₂₈NO₇P, and it has a molecular weight of 401.4 g/mol . This compound is widely utilized in peptide synthesis and biomedical research, particularly in studies involving phosphonate-based analogs of phosphorylated tyrosine residues. Applications include investigations into pancreatic injury, metabolic functions of GLP peptides, TCR-mediated cancer cell targeting, and biosensor development .

Properties

IUPAC Name

(2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIIAFPKBOKZSW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-phosphono-Phe(Et)2-OH typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. The use of environmentally friendly solvents and green chemistry principles, such as microwave-assisted synthesis and water-based reactions, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-4-phosphono-Phe(Et)2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Boc-4-phosphono-Phe(Et)2-OH is C18H28N O7P. The phosphonate group is crucial for mimicking natural phosphates in biological systems, while the Boc protecting group enhances stability and solubility. These characteristics facilitate its application in various research contexts.

Scientific Research Applications

This compound has a wide range of applications across different scientific disciplines:

Chemistry

  • Peptide Synthesis : It serves as a building block for synthesizing phosphopeptides, which are essential in studying protein interactions and functions.
  • Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution, allowing researchers to explore its reactivity and develop new synthetic methodologies.

Biology

  • Protein Phosphorylation Studies : this compound is employed to investigate protein phosphorylation mechanisms and signal transduction pathways. Its structure allows it to mimic phosphorylated amino acids, providing insights into cellular signaling processes.
  • Antimicrobial Activity : Research indicates that phosphonates can inhibit enzymes involved in bacterial cell wall synthesis, making this compound a candidate for developing antimicrobial agents against pathogens like Mycobacterium tuberculosis .

Medicine

  • Drug Development : The compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Its ability to mimic amino acids may interfere with protein synthesis in cancer cells, promoting apoptosis and inhibiting tumor growth .
  • Therapeutic Agents : Its unique properties make it a candidate for designing new drugs targeting specific biochemical pathways relevant to various diseases.

Industry

  • Pharmaceutical Production : this compound is utilized in the production of high-purity peptides for pharmaceutical applications, enhancing the efficiency and specificity of drug formulations .

Case Studies and Research Findings

Research has documented various case studies highlighting the applications of this compound:

  • Anticancer Activity : Studies have shown that phosphonate derivatives can induce apoptosis in cancer cell lines by modulating cell cycle progression. This has been explored through in vitro experiments demonstrating its effects on different cancer types .
  • Enzyme Inhibition : Research focusing on enzyme inhibitors has utilized this compound to explore its interaction with serine/threonine phosphatases, revealing potential pathways for therapeutic intervention .
  • Synthesis Optimization : Investigations into optimizing synthesis routes for this compound have led to improved methodologies that enhance yield and purity, showcasing its importance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Boc-4-phosphono-Phe(Et)2-OH involves its incorporation into peptides and proteins. The phosphono group mimics the natural phosphate group, allowing it to interact with protein kinases and phosphatases. This interaction can modulate protein phosphorylation and dephosphorylation, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Phosphonate-Containing Amino Acid Analogs

Boc-4-phosphono-Phe(Et)₂-OH belongs to a class of phosphonated amino acids designed to mimic phosphorylated tyrosine (pTyr) in peptides. Key comparisons include:

Compound Structure Key Features Applications
Boc-4-phosphono-Phe(Et)₂-OH Phosphonate at para position, ethyl esters Stable phosphonate mimic of pTyr; resistant to phosphatases Peptide synthesis, kinase studies
Phosphotyrosine (pTyr) Phosphate ester at para position Biologically active but labile to phosphatases Signal transduction studies
F₂Pmp (Difluorophosphonomethyl-phenylalanine) Difluorophosphonate at para position Enhanced metabolic stability; stronger mimic of pTyr charge Inhibitor design for SH2 domains

Key Differences :

  • Stability: Boc-4-phosphono-Phe(Et)₂-OH’s ethyl esters and phosphonate group confer superior stability compared to pTyr, which is prone to enzymatic hydrolysis .

Ethyl Ester-Containing Compounds

The ethyl ester groups in Boc-4-phosphono-Phe(Et)₂-OH enhance lipophilicity, facilitating membrane permeability. Similar ethyl ester modifications are seen in prodrugs (e.g., enalapril) and protease inhibitors:

Compound Structure Role of Ethyl Esters
Boc-4-phosphono-Phe(Et)₂-OH Phosphonophenylalanine Improve solubility and cellular uptake
Enalapril Angiotensin-converting enzyme inhibitor Prodrug activation via ester hydrolysis

Contrast: While enalapril’s esters are hydrolyzed in vivo to release the active drug, Boc-4-phosphono-Phe(Et)₂-OH’s esters are retained to maintain stability during peptide synthesis and experimental assays .

Hydroxyl Group-Containing Analogs

Hydroxyl groups in compounds like 2-OH anthocyanins (e.g., cyanidin-3-glucoside) and 2-hydroxynaphthoquinone (2-OH NQ) play critical roles in binding and reactivity, but their structural and functional contexts differ significantly from Boc-4-phosphono-Phe(Et)₂-OH:

Compound Key Features Relevance to Boc-4-phosphono-Phe(Et)₂-OH
2-OH Anthocyanins Di-/tri-hydroxylated flavonoids; influence plant pigmentation and antioxidant activity No structural overlap; hydroxyl vs. phosphonate groups
2-OH NQ Substrate for biflaviolin synthase CYP158A3; forms dimeric products Phosphonate in Boc-4-phosphono-Phe(Et)₂-OH is non-reactive in dimerization

Functional Contrast :

  • 2-OH Anthocyanins : Hydroxyl groups participate in hydrogen bonding and redox reactions .
  • Boc-4-phosphono-Phe(Et)₂-OH: Phosphonate mimics phosphate but lacks redox activity, making it suitable for stable peptide incorporation.

Biological Activity

Boc-4-phosphono-Phe(Et)2-OH is a phosphonate derivative of phenylalanine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its implications in drug design and therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula C18_{18}H28_{28}N O7_7P, features a phosphonate group that plays a crucial role in mimicking natural phosphates in biological systems. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and solubility, facilitating its biological evaluations.

1. Antimicrobial Activity

Phosphonates, including this compound, have shown significant antimicrobial properties. They act as inhibitors of various enzymes involved in bacterial cell wall synthesis and metabolism. For instance, studies have demonstrated that phosphonates can inhibit the growth of Mycobacterium tuberculosis by targeting specific metabolic pathways essential for bacterial survival .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. Phosphonic acid derivatives are known to mimic amino acids, which can interfere with protein synthesis and cellular signaling pathways in cancer cells. Research indicates that this compound may induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting cell death mechanisms .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes such as leucine aminopeptidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Inhibition of HGPRT is particularly relevant for controlling purine metabolism, which is crucial for the proliferation of certain pathogens . The compound's structure allows it to effectively compete with natural substrates, leading to reduced enzyme activity.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against gram-positive bacteria, while being less effective against gram-negative strains. This differential activity suggests potential applications in treating infections caused by resistant gram-positive pathogens .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Enterococcus faecalis20 µg/mL
Escherichia coli>100 µg/mL

Case Study: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound induced G1 phase arrest and increased apoptosis markers such as caspase activation and PARP cleavage. These findings suggest its potential as a therapeutic agent in oncology .

Q & A

Q. How should researchers address ethical considerations when using Boc-4-phosphono-Phe(Et)₂-OH in collaborative studies?

  • Methodological Answer : Follow institutional guidelines for chemical safety and data sharing. Reference ethical frameworks from toxicological profiles, such as transparency in extrapolating class-specific data to novel compounds . Document informed consent if human-derived samples (e.g., enzymes) are used, per biomedical research protocols .

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